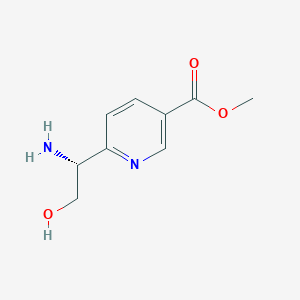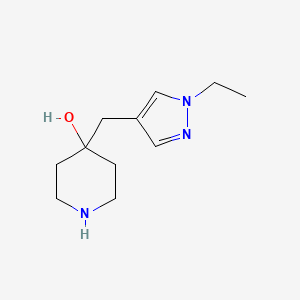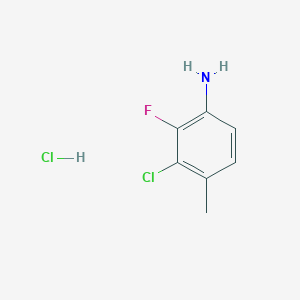
5-Ethylpyridin-2-ylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethylpyridin-2-ylboronic acid pinacol ester is an organoboron compound that is widely used in organic synthesis. It is particularly valuable in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring, making it a versatile building block in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylpyridin-2-ylboronic acid pinacol ester typically involves the borylation of 5-ethylpyridine. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and typically proceeds with high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethylpyridin-2-ylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.
Protodeboronation: Radical initiators, often in the presence of a hydrogen source.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Protodeboronation: Hydrocarbons or substituted hydrocarbons.
Oxidation: Alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
5-Ethylpyridin-2-ylboronic acid pinacol ester is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Ethylpyridin-2-ylboronic acid pinacol ester in the Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
5-Ethylpyridin-2-ylboronic acid pinacol ester can be compared with other boronic esters such as:
Phenylboronic acid pinacol ester: Similar in reactivity but lacks the pyridine ring, making it less versatile in certain applications.
2-Ethoxypyridine-5-boronic acid pinacol ester: Similar structure but with an ethoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of the pyridine ring and the boronic ester group, providing a balance of reactivity and stability that is valuable in various synthetic applications.
Eigenschaften
Molekularformel |
C13H20BNO2 |
|---|---|
Molekulargewicht |
233.12 g/mol |
IUPAC-Name |
5-ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H20BNO2/c1-6-10-7-8-11(15-9-10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3 |
InChI-Schlüssel |
QYMQIMDWIGTOTO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13611969.png)


![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)







carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)

